2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid
Description
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid (C₁₃H₁₅N₃O₃, molecular weight: 261.28 g/mol) is a benzodiazole derivative featuring a fused bicyclic aromatic system with nitrogen atoms at positions 1 and 2. Key structural attributes include:
- 1-(2-Methoxyethyl) group: Introduces ether functionality, improving solubility in polar solvents compared to purely alkyl-substituted analogs.
The compound’s structural complexity positions it as a candidate for pharmaceutical and materials science applications, particularly in enzyme inhibition or as a chelating agent.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-ethyl-1-(2-methoxyethyl)benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c1-3-12-14-10-8-9(13(16)17)4-5-11(10)15(12)6-7-18-2/h4-5,8H,3,6-7H2,1-2H3,(H,16,17) |
InChI Key |
NUYLKEGNWHZQAN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1CCOC)C=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzoic acid with ethyl chloroformate can yield an intermediate, which is then further reacted with 2-methoxyethylamine to form the desired benzodiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The benzodiazole ring can be reduced under specific conditions to yield different products.
Substitution: The ethyl and methoxyethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole-5-carboxylic acid derivatives, while reduction can produce partially hydrogenated benzodiazoles.
Scientific Research Applications
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The carboxylic acid group may participate in hydrogen bonding, enhancing the compound’s binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Structure-Activity Relationships (SAR)
- Lipophilicity and Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to 2-ethyl or 2-chlorophenyl analogs (e.g., ). However, it is less lipophilic than trifluoromethyl-substituted derivatives (), which may enhance blood-brain barrier penetration.
- Bioactivity : Carboxylic acid moieties are critical for interactions with enzymes or metal ions. For instance, boronic acid analogs (e.g., ) show HDAC inhibition, suggesting that the target compound’s carboxylic acid could similarly modulate enzymatic activity through hydrogen bonding or ionic interactions.
- Steric Effects: The 2-ethyl group in the target compound may hinder binding in sterically sensitive active sites compared to smaller substituents (e.g., aminoethyl in ).
Biological Activity
2-Ethyl-1-(2-methoxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a compound belonging to the class of benzodiazoles, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 233.26 g/mol
- Structural Features :
- Benzodiazole ring
- Carboxylic acid functional group
- Ethyl and methoxyethyl substituents
Anticancer Activity
Research has indicated that benzodiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that certain derivatives induced S/G2 phase cell cycle arrest and downregulated key proteins involved in cell proliferation, such as CDK2 and Cyclin B1 .
Case Study : In vitro studies have revealed that related benzodiazole compounds can lead to increased DNA strand breaks and activation of apoptotic pathways in leukemic cells, suggesting potential for development as chemotherapeutic agents .
Antimicrobial Activity
Benzodiazoles have also been recognized for their antimicrobial properties. The presence of the benzodiazole ring enhances the ability of these compounds to interact with microbial targets. Several studies have reported that modifications in the side chains can significantly influence antimicrobial efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis, cell cycle arrest | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Inhibition of viral replication |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may act as inhibitors of critical enzymes involved in cancer cell proliferation and microbial metabolism.
- Receptor Modulation : Benzodiazoles can modulate receptor activity, influencing pathways related to apoptosis and cell survival.
Research Findings
Recent studies have focused on optimizing the structure of benzodiazole derivatives to enhance their biological activity. For example, modifications at specific positions on the benzodiazole ring have been linked to improved potency against cancer cells and pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
